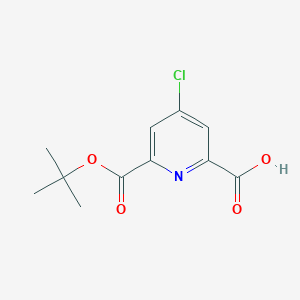![molecular formula C12H17Cl2F3N2O B14015220 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl is a chemical compound with the molecular formula C12H15F3N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring.
Méthodes De Préparation
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified and converted to its dihydrochloride salt form .
Analyse Des Réactions Chimiques
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, bases, and acids. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl can be compared with other similar compounds such as 1-[4-(trifluoromethoxy)benzyl]piperidine. While both compounds contain the trifluoromethoxybenzyl group, the presence of different ring structures (piperazine vs. piperidine) can lead to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C12H17Cl2F3N2O |
|---|---|
Poids moléculaire |
333.17 g/mol |
Nom IUPAC |
1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H |
Clé InChI |
UNMPGHAZQMQGRL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)




![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)

![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)


